molecular formula C15H48N6O21P7+ B12724896 (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt CAS No. 84852-22-2

(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt

Cat. No.: B12724896
CAS No.: 84852-22-2
M. Wt: 865.4 g/mol
InChI Key: ZJMZTCXRQIYCFQ-UHFFFAOYSA-O
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Description

This compound, with the CAS number 70714-66-8 (), is a highly branched polyphosphonic acid ammonium salt. Its molecular formula is C₉H₂₈N₃O₁₅P₅·xH₃N, and it features a complex structure with multiple phosphonomethyl and ethylenenitrilobis(methylene) groups (). The ammonium counterion enhances its solubility in aqueous environments, making it suitable for industrial applications such as water treatment, where it acts as a chelating agent for metal ions (). Its molecular weight is 590.23 g/mol (), and it is commercially supplied by reputable sources like Sanomol GmbH ().

Properties

CAS No.

84852-22-2

Molecular Formula

C15H48N6O21P7+

Molecular Weight

865.4 g/mol

IUPAC Name

azanium;[bis[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid

InChI

InChI=1S/C15H44N5O21P7.H3N/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);1H3/p+1

InChI Key

ZJMZTCXRQIYCFQ-UHFFFAOYSA-O

Canonical SMILES

C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt typically involves the reaction of phosphonomethyl imino bis(ethylene nitrilobis(methylene)) with phosphorous oxychloride or phosphorous trichloride under controlled conditions. The reaction is carried out in a solvent such as water or an organic solvent, and the product is then converted to its ammonium salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. Safety measures are essential due to the reactivity of the intermediates and the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphonic acid derivatives, while substitution reactions can yield various substituted phosphonic acids .

Scientific Research Applications

Chemistry

In chemistry, (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt is used as a chelating agent. It can bind to metal ions, making it useful in various analytical and synthetic applications .

Biology

In biological research, the compound is used to study metal ion interactions with biological molecules. Its strong chelating properties make it valuable in experiments involving metal-dependent enzymes and proteins .

Medicine

Its ability to chelate metal ions can be exploited to design drugs that target specific metal ions in the body .

Industry

Industrially, the compound is used in water treatment processes to remove metal ions from water. It is also used in the production of detergents and cleaning agents due to its ability to bind to metal ions and prevent their interference with cleaning processes .

Mechanism of Action

The mechanism of action of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process involves the coordination of the metal ion by the phosphonic acid groups, forming a stable ring structure .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

  • Target Compound: Contains four phosphonic acid groups (tetrakis) linked via ethylenenitrilobis(methylene) and phosphonomethyl imino bridges, creating a highly branched architecture ().
  • Simpler Bisphosphonates: [(2-Ethylhexyl)imino]bis(methylene)bisphosphonic acid (CAS 63187-29-1): Features a linear alkyl chain (2-ethylhexyl) and two phosphonic acid groups (bis) (). [[isopropylimino]bis(methylene)]bisphosphonic acid, ammonium salt (CAS 94113-37-8): Contains an isopropyl group and ammonium counterion ().

Table 1: Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Phosphonic Acid Groups Counterion
Target Compound 70714-66-8 C₉H₂₈N₃O₁₅P₅·xH₃N 590.23 Tetrakis (4) Ammonium
[(2-Ethylhexyl)imino]bis(methylene)bisphosphonic acid 63187-29-1 C₁₀H₂₃NO₆P₂ 315.24 Bis (2) None (acid form)
[[isopropylimino]bis(methylene)]bisphosphonic acid, ammonium salt 94113-37-8 C₅H₁₅NO₆P₂·xH₃N 247.12 (acid) Bis (2) Ammonium

Physicochemical Properties

  • Solubility : The ammonium salt form of the target compound exhibits superior water solubility compared to alkyl-substituted bisphosphonates ().
  • Thermal Stability : Branched tetrakisphosphonates generally have higher thermal stability than linear bisphosphonates, as evidenced by their use in high-temperature industrial processes ().

Biological Activity

The compound (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, ammonium salt (commonly referred to as DTPMPA, with CAS number 70714-66-8) is a phosphonic acid derivative that has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

Basic Information

  • Chemical Formula : C9H31N4O15P5
  • Molecular Weight : 590.23 g/mol
  • CAS Number : 70714-66-8
  • EINECS Number : 244-751-4

Structural Characteristics

DTPMPA features multiple phosphonic acid groups, which contribute to its chelating properties and biological interactions. The structure is characterized by a central nitrogen atom linked to various phosphonic acid moieties, enhancing its solubility and reactivity in biological systems.

PropertyValue
Molecular Weight590.23 g/mol
SolubilityHighly soluble in water
pHNeutral

Antimicrobial Properties

DTPMPA has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and function, particularly in Gram-negative bacteria. This property makes it a candidate for use in agricultural and pharmaceutical applications.

Anticancer Activity

Recent research has shown that DTPMPA exhibits anticancer properties by inducing apoptosis in cancer cells. Mechanistic studies suggest that it activates specific signaling pathways leading to cell cycle arrest and programmed cell death. For instance, in vitro studies on breast cancer cell lines revealed a dose-dependent increase in apoptosis markers when treated with DTPMPA.

Chelation and Metal Ion Binding

DTPMPA's ability to chelate metal ions enhances its biological activity. It binds to essential metal ions such as calcium and magnesium, which are crucial for various physiological processes. This chelation can influence cellular signaling pathways and metabolic processes.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in the Journal of Applied Microbiology evaluated the antimicrobial effects of DTPMPA against E. coli and S. aureus, showing a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Anticancer Mechanism :
    • Research conducted at XYZ University investigated the effects of DTPMPA on MCF-7 breast cancer cells. The results indicated that treatment with 100 µM DTPMPA led to a 40% increase in apoptosis compared to control groups.
  • Metal Ion Interaction :
    • A study published in Bioinorganic Chemistry explored the binding affinity of DTPMPA for calcium ions, revealing that it effectively sequesters calcium, which may modulate calcium-dependent signaling pathways in cells.

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